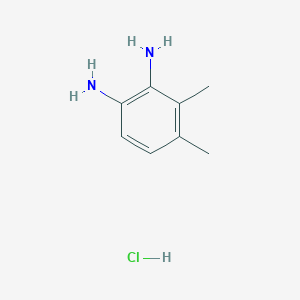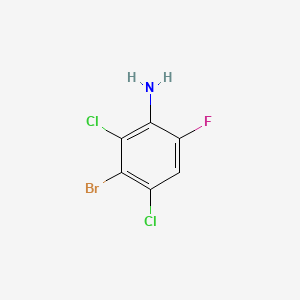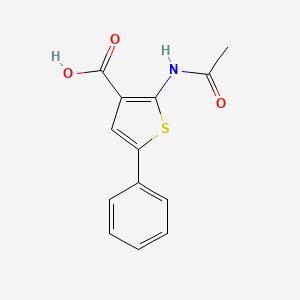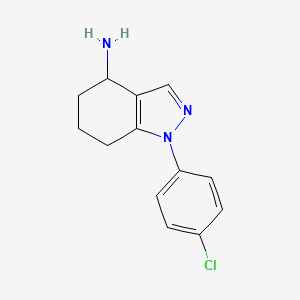
1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired indazole derivative. Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the efficient synthesis of complex molecules . Industrial production methods may involve continuous processes that optimize reaction conditions for higher yields and purity .
Analyse Chemischer Reaktionen
1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or other substituents can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other indazole derivatives and similar compounds:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Pyrazole derivatives: These compounds also possess diverse pharmacological effects and are known for their antileishmanial and antimalarial activities.
Thiazole derivatives: These compounds have shown antimicrobial and anticancer activities and are structurally similar to indazole derivatives.
The uniqueness of this compound lies in its specific structural features and the potential for targeted therapeutic applications. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and drug development.
Eigenschaften
Molekularformel |
C13H14ClN3 |
|---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C13H14ClN3/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16-17/h4-8,12H,1-3,15H2 |
InChI-Schlüssel |
CNEGUVQFEMONRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


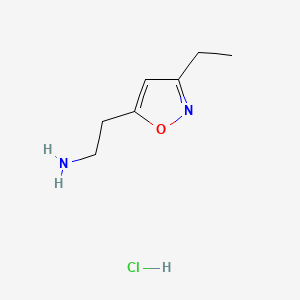
![2,2-Difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13497635.png)
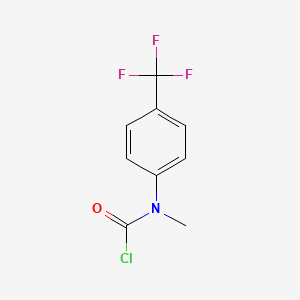
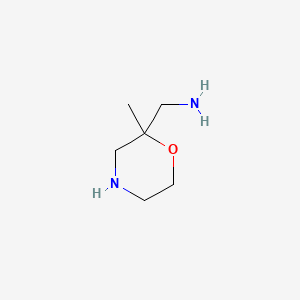
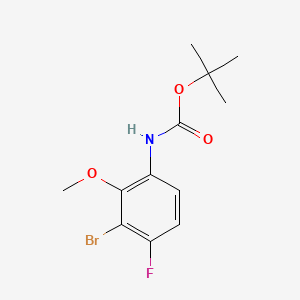
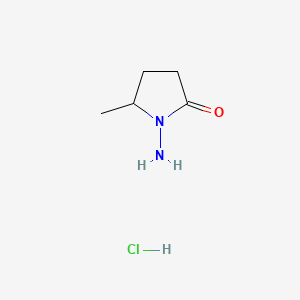
![N-[4-({[2-(3-chlorophenyl)propyl]amino}methyl)phenyl]acetamide hydrochloride](/img/structure/B13497650.png)
![Methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]prop-2-enoate](/img/structure/B13497655.png)
![rac-[(2R,6R)-6-methyloxan-2-yl]methanol, cis](/img/structure/B13497661.png)
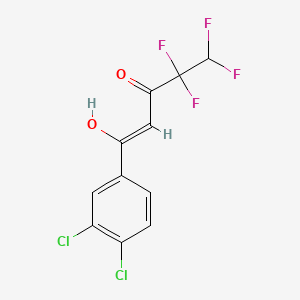
![6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13497685.png)
